molecular formula C25H18N4O6S B2501174 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 459413-93-5

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2501174
CAS No.: 459413-93-5
M. Wt: 502.5
InChI Key: AIPUQEKUPUCENX-UHFFFAOYSA-N
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Description

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzochromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzochromene core. This can be achieved through a series of cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and malononitrile. The sulfamoylphenyl group is then introduced via a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and 6-methoxypyrimidine-4-carboxylic acid as key reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzochromene derivatives and sulfamoylphenyl compounds, such as:

Uniqueness

What sets N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide apart is its unique combination of a benzochromene core and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O6S/c1-34-23-13-22(26-14-27-23)29-36(32,33)17-9-7-16(8-10-17)28-24(30)20-12-19-18-5-3-2-4-15(18)6-11-21(19)35-25(20)31/h2-14H,1H3,(H,28,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPUQEKUPUCENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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